6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)
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Overview
Description
6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of azanylylidene groups and cyclohexa-2,4-dien-1-ol moieties, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) typically involves the reaction of 1,3-diaminopropane with substituted salicylaldehydes. One common method includes dissolving 4-bromosalicylaldehyde in methanol and adding 1,3-diaminopropane to the solution. The mixture is then refluxed at 80°C for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanylylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) involves its interaction with specific molecular targets. The azanylylidene groups can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit various catalytic activities, depending on the metal center and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-(propane-1,3-dilylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol)
- 6,6’-((1E,1’E)-(propane-1,3-diylbis(azaneylylidene))bis(methaneylylidene))bis(3-bromophenol)
Uniqueness
6,6’-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol) is unique due to its specific structural arrangement, which allows it to form stable metal complexes with distinct catalytic properties
Properties
CAS No. |
91915-32-1 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-[2-[3-[2-(6-hydroxycyclohexa-2,4-dien-1-ylidene)ethylideneamino]propylimino]ethylidene]cyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C19H22N2O2/c22-18-8-3-1-6-16(18)10-14-20-12-5-13-21-15-11-17-7-2-4-9-19(17)23/h1-4,6-11,14-15,18-19,22-23H,5,12-13H2 |
InChI Key |
RYFZIMYZXRSSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=CC=NCCCN=CC=C2C=CC=CC2O)C=C1)O |
Origin of Product |
United States |
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